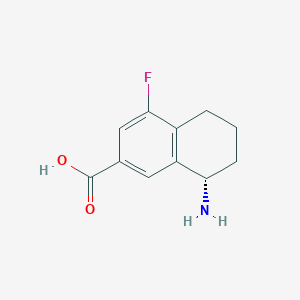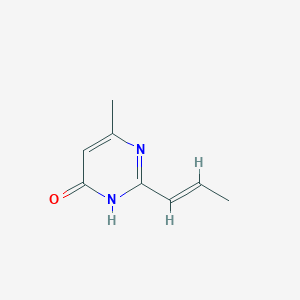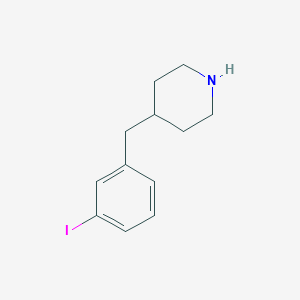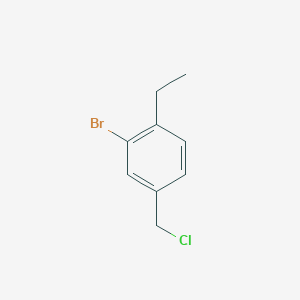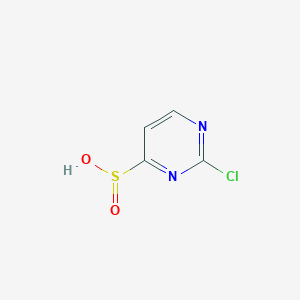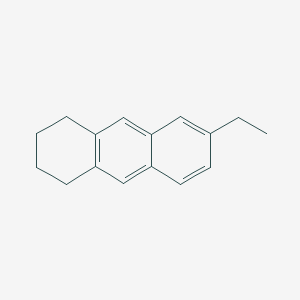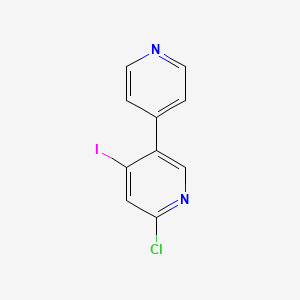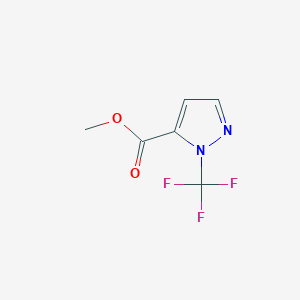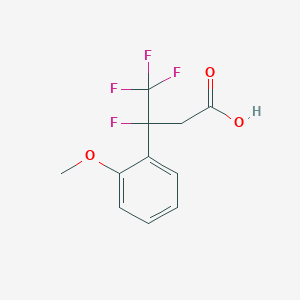
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid is a fluorinated organic compound with potential applications in various fields of chemistry and industry. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid framework. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which 3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4,4,4-Tetrafluoro-2,3-bis(trifluoromethyl)butanoic acid: Another fluorinated butanoic acid with different substitution patterns.
3-(4-Methoxyphenyl)butanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
(3R)-4,4-Difluoro-3-(4-methoxyphenyl)sulfonylbutanoic acid: Contains sulfonyl groups, leading to distinct reactivity.
Uniqueness
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid is unique due to its specific arrangement of fluorine atoms and methoxyphenyl group, which confer unique chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C11H10F4O3 |
|---|---|
Peso molecular |
266.19 g/mol |
Nombre IUPAC |
3,4,4,4-tetrafluoro-3-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H10F4O3/c1-18-8-5-3-2-4-7(8)10(12,6-9(16)17)11(13,14)15/h2-5H,6H2,1H3,(H,16,17) |
Clave InChI |
LRPLZGRDMRNUHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(CC(=O)O)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


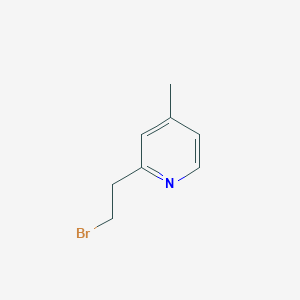
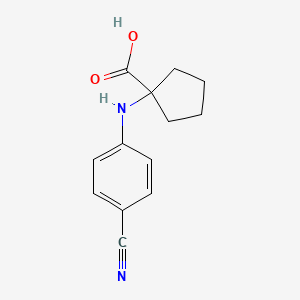
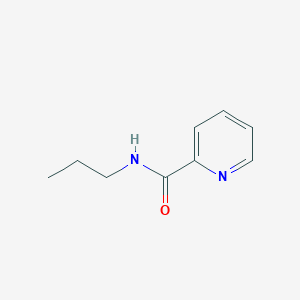
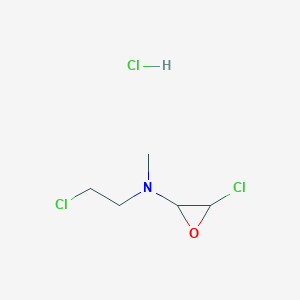
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

